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Compound of Interest

Compound Name: Vps34-IN-2

Cat. No.: B560552

Vacuolar protein sorting 34 (Vps34), the sole class IIl phosphoinositide 3-kinase (PI3K), plays a
pivotal role in intracellular vesicle trafficking, most notably in the initiation of autophagy. Its
function in phosphorylating phosphatidylinositol to phosphatidylinositol 3-phosphate (PI3P) is a
critical step for the formation of autophagosomes.[1][2][3] Consequently, Vps34 has emerged
as a significant therapeutic target in oncology and other disease areas where autophagy
modulation is beneficial.[3][4][5] This guide provides a side-by-side comparison of three
prominent and selective Vps34 inhibitors: SAR405, VPS34-IN1, and SB02024, offering
researchers, scientists, and drug development professionals a comprehensive overview of their
performance based on available experimental data.

Performance Comparison of Vps34 Inhibitors

The following table summarizes the key quantitative data for SAR405, VPS34-IN1, and
SB02024, highlighting their potency and selectivity.
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Parameter

SAR405

VPS34-IN1

SB02024

Vps34 IC50 (in vitro)

1.2 nM[6][7][8]

25 nM[1][6][8][9][10]
[11][12]

5 nM[13]

Vps34 Kd

1.5 nM[6][7][14]

Not Reported

Not Reported

Cellular Vps34 IC50

42 nM
(Autophagosome

formation)[7]

Not Reported

5.7 nM (NanoBRET
assay)[13]

Selectivity

Highly selective
against class | and I
PI3Ks and mTOR (not
active up to 10 uM).[6]
[15]

Highly selective; does
not significantly inhibit
340 other protein
kinases or 25 lipid
kinases, including
class | and Il PI3Ks.[1]
[O)[11]12]

Highly selective.

Reported Cellular
Effects

Inhibits autophagy,
disrupts vesicle
trafficking from late
endosomes to
lysosomes, and
synergizes with
MTOR inhibitors.[7]
[16][17]

Reduces PI3P levels
at endosomes,
suppresses SGK3
activation, and
modulates autophagy.
[O1[10][11]

Activates the cGAS-
STING pathway,
enhances type |
interferon signaling,
and synergizes with
STING agonists.[13]
[18][19][20]

In Vivo Activity

Orally bioavailable
and inhibits autophagy

in mouse models.[4]

Not explicitly reported.

Orally bioavailable
(96% in mice) and
sensitizes tumors to
STING agonist

treatment in vivo.[13]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and evaluation of these inhibitors, the following

diagrams are provided.
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Vps34-Mediated Autophagy Pathway and Inhibition

Upstream Signals
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Caption: Vps34 in the autophagy initiation pathway and the point of inhibition.
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In Vitro Kinase Assay Workflow for IC50 Determination

Reaction Components
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Caption: Workflow for determining the in vitro IC50 of Vps34 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are generalized protocols for key assays used to characterize Vps34 inhibitors.

In Vitro Vps34 Kinase Assay (IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of
Vps34.
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Materials:

Recombinant human Vps34/Vps15 complex

e Phosphatidylinositol (PI) substrate

o ATP

» Kinase buffer (e.g., Tris-HCI, MgClI2, DTT)

e Vps34 inhibitor (serially diluted)

o Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or FRET-based probes)

o 384-well plates

Procedure:

Prepare serial dilutions of the Vps34 inhibitor in DMSO and then dilute in kinase buffer.
e Add the Vps34/Vpsl5 enzyme to the wells of a 384-well plate.

e Add the diluted inhibitor to the wells containing the enzyme and incubate for a pre-
determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

« Initiate the kinase reaction by adding a mixture of the Pl substrate and ATP.

» Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or room
temperature.

o Stop the reaction and detect the amount of product (PI3P) or consumed ATP using a suitable
detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is
measured via a luminescence-based reaction.

» Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to calculate the IC50 value.

Cellular Autophagy Assay (LC3-1l Conversion)

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

This Western blot-based assay assesses the effect of Vps34 inhibitors on autophagy flux within
cells by monitoring the conversion of LC3-1 to LC3-Il.

Materials:

e Cell line of interest (e.g., HeLa, U20S)

o Complete cell culture medium

e Vps34 inhibitor

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary antibodies (anti-LC3, anti-p62, anti-actin or -tubulin as a loading control)
e Secondary antibody (HRP-conjugated)

e Chemiluminescence substrate

o Protein electrophoresis and Western blotting equipment

Procedure:

e Seed cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with varying concentrations of the Vps34 inhibitor for a specified duration
(e.g., 4-24 hours). Include positive (e.g., starvation, mTOR inhibitor) and negative (DMSO
vehicle) controls.

o Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE.

» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

 Incubate the membrane with primary antibodies against LC3 and a loading control overnight
at 4°C.
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e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
o Detect the protein bands using a chemiluminescence substrate and an imaging system.

o Quantify the band intensities for LC3-II and the loading control. A decrease in the LC3-
[I/LC3-I ratio or an accumulation of the autophagy substrate p62 indicates autophagy
inhibition.[7]

Cellular PI3P Levels (FYVE-Domain Probe)

This microscopy-based assay visualizes the effect of Vps34 inhibition on the cellular levels of
PI3P.

Materials:

Cells stably or transiently expressing a fluorescently tagged PI3P-binding probe (e.g., GFP-
2xFYVE).[9]

Glass-bottom dishes or coverslips.

Vps34 inhibitor.

Fluorescence microscope.

Procedure:

e Culture the cells expressing the GFP-2xFYVE probe on glass-bottom dishes or coverslips.
o Treat the cells with the Vps34 inhibitor at the desired concentration and for the desired time.

» Image the cells using a fluorescence microscope. In untreated cells, the GFP-2xFYVE probe
will localize to endosomal membranes, appearing as distinct puncta.[9]

o Observe the change in the localization of the fluorescent probe upon inhibitor treatment.
Inhibition of Vps34 leads to a decrease in PI3P levels, resulting in the dispersal of the GFP-
2XFYVE probe from punctate structures into the cytoplasm.[9][11]

Conclusion
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SAR405, VPS34-IN1, and SB02024 are all potent and highly selective inhibitors of Vps34,
providing valuable tools for studying the roles of this lipid kinase in autophagy and other cellular
processes. While SAR405 and VPS34-IN1 have been extensively characterized for their effects
on autophagy and endosomal trafficking, the more recently developed SB02024 has shown
promise in the context of immuno-oncology by activating the cGAS-STING pathway. The
choice of inhibitor will depend on the specific research question, with considerations for
potency, known off-target effects (if any), and the desired biological outcome, whether it be
direct autophagy inhibition or immune modulation. The experimental protocols provided herein
offer a foundation for the rigorous evaluation of these and other emerging Vps34 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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